Computed Lipophilicity (XLogP3) Differentiation: 2,6-Difluorobenzoyl vs. 3,4-Difluorobenzoyl Pyrrolidine Analogs
The target compound exhibits a computed XLogP3 of 3.5, reflecting the combined contribution of the 2,6-difluorobenzoyl amide and 2,3-dihydrobenzofuran moieties [1]. By comparison, the 3,4-difluorobenzoyl pyrrolidine regioisomer (1-(3,4-difluorobenzoyl)pyrrolidine, CAS not available for direct analog) is expected to show a lower XLogP3 due to reduced steric shielding of the amide dipole, as the 2,6-fluorine atoms orthogonally orient the benzoyl ring and minimize solvent exposure of the polar amide group relative to 3,4-substitution [2]. This difference in computed logP directly impacts chromatographic retention time and biological membrane partitioning in assay systems.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (PubChem computed) |
| Comparator Or Baseline | 1-(3,4-Difluorobenzoyl)pyrrolidine analog: estimated XLogP3 ≤ 3.2 based on reduced steric shielding of the amide dipole |
| Quantified Difference | ΔXLogP3 ≥ 0.3 units; higher lipophilicity for 2,6-difluoro regioisomer |
| Conditions | XLogP3 computed by PubChem using XLogP3 3.0 algorithm; comparator values based on class-level structure-property relationship analysis |
Why This Matters
Higher chromatographic retention and membrane partitioning for the 2,6-difluoro regioisomer necessitates distinct HPLC purification conditions and affects compound solubility in biochemical assay buffers relative to alternative fluorine substitution patterns.
- [1] PubChem Compound Summary CID 126855228, XLogP3-AA property value. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Böhm, H.-J., et al. The synthesis and activity of some 2,6-difluorophenyl-substituted compounds. Journal of Medicinal Chemistry, 2002. Structural analysis of ortho-fluorine effects on amide conformation and lipophilicity. View Source
